molecular formula C24H26FN3O2 B2745698 N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921578-61-2

N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2745698
CAS No.: 921578-61-2
M. Wt: 407.489
InChI Key: CEINOMLXBTWOMY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H26FN3O2 and its molecular weight is 407.489. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921578-61-2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities, particularly in the context of drug discovery. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a fluorobenzyl group, a quinoline moiety, and an acetamide functional group. The presence of these functional groups is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC22H26FN3O2
Molecular Weight407.5 g/mol
CAS Number921578-61-2
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing quinoline structures are effective against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound's structural features suggest it may possess anticancer activity. Compounds with similar frameworks have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . For example, quinoline derivatives have been reported to inhibit tumor growth in several cancer models.

Neuroprotective Effects

Given the presence of the piperidine moiety, there is potential for neuroprotective effects. Compounds that interact with neurotransmitter systems can offer therapeutic benefits in neurodegenerative diseases. Preliminary studies indicate that similar compounds can enhance cognitive function and protect against neuronal damage .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinoline-based compounds against Mycobacterium tuberculosis, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.6 µM .
  • Anticancer Activity : In vitro assays demonstrated that related compounds significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Neuroprotective Potential : Research on piperidine derivatives showed promise in mitigating oxidative stress-induced neuronal damage, suggesting a protective role against neurodegeneration .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-17-4-3-13-28(15-17)22-12-9-19-5-2-6-21(24(19)27-22)30-16-23(29)26-14-18-7-10-20(25)11-8-18/h2,5-12,17H,3-4,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEINOMLXBTWOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.